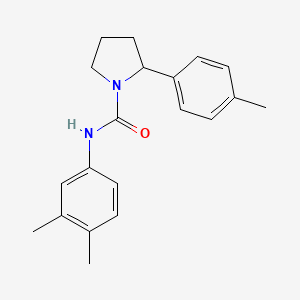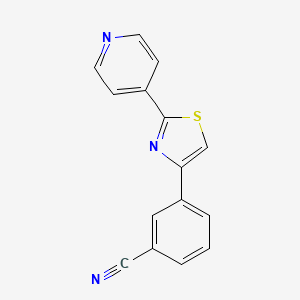
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties. This compound, also known as TPCA-1, has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid involves the inhibition of specific signaling pathways, including the nuclear factor kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid inhibits the activation of NF-κB by blocking the phosphorylation of a specific protein, IKKβ, which is required for NF-κB activation.
Biochemical and Physiological Effects:
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. Inflammation is a key component of many diseases, including cancer and autoimmune disorders. 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In cancer research, 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
实验室实验的优点和局限性
One of the main advantages of using 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in lab experiments is its specificity for the NF-κB pathway. 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to selectively inhibit the activation of NF-κB without affecting other signaling pathways. This specificity makes 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid a valuable tool for studying the role of NF-κB in various biological processes. However, one limitation of using 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in lab experiments is its potential toxicity. 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid. One area of research is the development of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another area of research is the investigation of the role of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in other biological processes, such as metabolism and neurodegenerative diseases. Additionally, the potential use of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid in combination with other drugs or therapies for the treatment of various diseases is an area of interest for future research.
Conclusion:
In conclusion, 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid, or 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid, is a promising compound with potential therapeutic properties for the treatment of various diseases. Its specificity for the NF-κB pathway and its wide range of biochemical and physiological effects make it a valuable tool for studying the role of NF-κB in various biological processes. Further research is needed to fully understand the potential of 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid for the treatment of diseases and to develop more effective derivatives with improved pharmacological properties.
合成方法
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis uses enzymes to catalyze the formation of the compound. The most commonly used method for synthesizing 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid is chemical synthesis, which involves the reaction of 2-chloronicotinic acid with thiophene-3-carboxylic acid and ethylenediamine.
科学研究应用
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been extensively studied for its potential therapeutic properties in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation and autoimmune disorder research, 5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid has been shown to reduce inflammation and suppress the immune response.
属性
IUPAC Name |
5-(1-thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(10-4-5-19-7-10)15-12(16)9-2-3-11(13(17)18)14-6-9/h2-8H,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDFZEUIAZRONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC=C1)NC(=O)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Thiophen-3-ylethylcarbamoyl)pyridine-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7560295.png)


![3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)

![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)

![4-[Methyl-[(1-methylpyrazol-4-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7560371.png)
![1-[(4-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7560374.png)
![3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7560380.png)